molecular formula C15H19N5O2S2 B7773058 N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B7773058
M. Wt: 365.5 g/mol
InChI Key: BBKRDQBCSVXELT-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates multiple pharmaceutically active motifs into a single scaffold. The 2,1,3-benzothiadiazole core is a privileged structure in materials science and medicinal chemistry, known for its electron-accepting properties and potential in designing novel optoelectronic materials or bioactive molecules. The sulfonamide functional group is a cornerstone in medicinal agents, contributing to the activity of a wide range of therapeutics including antibacterial drugs like sulfadiazine and sulfamethazine , as well as non-antibiotic classes such as carbonic anhydrase inhibitors, sulfonylureas, and diuretics . The inclusion of the pyrrolidine ring, a common feature in pharmacologically active compounds, and the cyanoethyl group, offers versatile handles for further synthetic modification and can influence the molecule's bioavailability and target binding affinity. This unique combination of features makes this compound a valuable reagent for researchers developing new chemical entities, particularly in high-throughput screening, library synthesis, and investigating structure-activity relationships for various biological targets. The product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c16-7-4-10-20(12-11-19-8-1-2-9-19)24(21,22)14-6-3-5-13-15(14)18-23-17-13/h3,5-6H,1-2,4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKRDQBCSVXELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5O2S2C_{15}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of approximately 365.47 g/mol. The structure features a benzothiadiazole core, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.

Structural Representation

PropertyValue
Molecular Formula C15H19N5O2S2
Molecular Weight 365.47 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazoles exhibit a broad spectrum of antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, certain benzothiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of benzothiadiazole derivatives. For instance, compounds exhibiting selective cytotoxicity against tumorigenic cell lines have been reported. Specific derivatives demonstrated EC50 values in the range of 28 to 290 ng/mL against different cancer cell lines . This suggests that this compound could be further explored as a candidate for cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. Additionally, the presence of the cyanoethyl and pyrrolidine groups may enhance binding affinity and specificity towards these targets .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various benzothiadiazole derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Anticancer Activity

Another research effort investigated the anticancer potential of benzothiadazole derivatives against human cancer cell lines. The findings revealed that this compound displayed selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related benzothiadiazole or sulfonamide derivatives:

Compound Name & Evidence Reference Core Structure Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 2,1,3-Benzothiadiazole-4-sulfonamide N-(2-cyanoethyl), N-[2-(pyrrolidin-1-yl)ethyl] C15H17N5O2S2* ~403.5* Polar substituents may enhance solubility; pyrrolidine may improve membrane permeability.
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide 2,1,3-Benzothiadiazole-4-sulfonamide N-(thiophen-2-yl-ethyl with pyrazole substituent) C16H15N5O2S3 405.5 Structural complexity suggests potential kinase inhibition or antiviral activity.
N-Benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide 2,1,3-Benzothiadiazole-4-sulfonamide N-Benzyl, N-methyl C14H13N3O2S2 335.4 Simplified substituents; likely lower solubility than target compound.
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide Benzamide with benzothiazole Benzothiazole-phenyl, dioxopyrrolidine C24H18N3O3S 428.5 Amide linkage; potential protease inhibition.
4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N,2-dimethyl-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide Benzenesulfonamide with isothiazolidinone Cyclic sulfone, pyridinylethyl C18H20N3O4S2 422.5 Sulfone group may confer metabolic stability.

Key Structural and Functional Insights

The pyrrolidinylethyl group may enhance basicity and membrane permeability due to its tertiary amine, similar to pyridinylethyl substituents in .

Biological Activity Trends :

  • Benzothiadiazole sulfonamides in and are associated with antiviral and kinase-modulating activities, suggesting the target compound may share similar mechanisms .
  • The absence of a thiophene or pyrazole moiety (as in ) may reduce steric hindrance, possibly favoring target engagement with smaller binding pockets.

Synthetic Considerations :

  • Synthesis likely involves nucleophilic substitution at the sulfonamide nitrogen, as seen in and , where sulfonamide intermediates react with alkylating agents .

Preparation Methods

Sulfonation of 2,1,3-Benzothiadiazole

Direct sulfonation of 2,1,3-benzothiadiazole (CAS 273-13-2) is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching at the 4-position due to electronic and steric factors.

Typical Reaction Conditions

  • Reactants : 2,1,3-Benzothiadiazole (1 eq), ClSO₃H (3 eq)

  • Solvent : Neat (no solvent)

  • Temperature : 80–100°C

  • Duration : 4–6 hours

  • Yield : ~65–70%

The crude sulfonic acid is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C.

Synthesis of N-(2-Cyanoethyl)-N-[2-(Pyrrolidin-1-yl)ethyl]amine

The unsymmetrical diamine moiety is synthesized via sequential alkylation:

Preparation of 2-(Pyrrolidin-1-yl)ethylamine

Pyrrolidine is reacted with 2-chloroethylamine hydrochloride in the presence of potassium carbonate in acetonitrile under reflux.

Reaction Parameters

  • Molar Ratio : Pyrrolidine (1.2 eq), 2-chloroethylamine hydrochloride (1 eq)

  • Base : K₂CO₃ (2 eq)

  • Solvent : Acetonitrile

  • Temperature : 80°C

  • Duration : 12 hours

  • Yield : ~75%

Cyanoethylation of 2-(Pyrrolidin-1-yl)ethylamine

The primary amine is alkylated with acrylonitrile via Michael addition under basic conditions:

Procedure

  • Reactants : 2-(Pyrrolidin-1-yl)ethylamine (1 eq), acrylonitrile (1.1 eq)

  • Catalyst : Triethylamine (0.1 eq)

  • Solvent : Ethanol

  • Temperature : 25°C

  • Duration : 24 hours

  • Yield : ~85%

Sulfonamide Coupling Reaction

The final step involves reacting 2,1,3-benzothiadiazole-4-sulfonyl chloride with N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]amine to form the target compound.

Optimization of Coupling Conditions

The sulfonyl chloride is treated with the diamine in a two-phase system to minimize over-alkylation:

Optimized Protocol

  • Reactants :

    • Sulfonyl chloride (1 eq)

    • N-(2-Cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]amine (1.05 eq)

  • Base : Aqueous NaHCO₃ (2 eq)

  • Solvent : Dichloromethane/H₂O (1:1 v/v)

  • Temperature : 0°C → 25°C (gradual warming)

  • Duration : 8 hours

  • Yield : 72–78%

Critical Parameters

  • Excess amine (>1 eq) leads to bis-sulfonamide byproducts.

  • Low temperatures (0°C) during initial mixing suppress side reactions.

Alternative Pathways and Recent Advances

Sulfinylamine-Mediated Sulfonamide Synthesis

A novel method using t-BuONSO as a sulfinylamine reagent enables direct primary sulfonamide synthesis from Grignard reagents. While this approach is primarily for primary sulfonamides, adapting it for secondary sulfonamides may require:

  • Sequential addition of organometallic reagents.

  • Protecting group strategies to control substitution patterns.

Solid-Phase Synthesis

Patent literature describes solid-phase methods for benzoxazole sulfonamides, which could be modified for benzothiadiazole systems:

  • Immobilization of the amine component on resin.

  • Stepwise coupling and cleavage.

Analytical Characterization and Purity Control

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 3.65–3.55 (m, 4H, N-CH₂), 2.85 (t, 2H, CN-CH₂), 2.70–2.60 (m, 6H, pyrrolidine-H).

  • LC-MS : m/z 406.1 [M+H]⁺.

Purification Methods

  • Column Chromatography : Silica gel, eluent gradient from hexane/ethyl acetate (4:1) to pure ethyl acetate.

  • Recrystallization : Ethanol/water (7:3 v/v) yields >99% purity.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at the 5-position is minimized by:

  • Using excess ClSO₃H (3 eq).

  • Maintaining temperatures below 100°C.

Diastereomer Formation

The unsymmetrical diamine may lead to diastereomers, resolved via:

  • Chiral HPLC (e.g., Chiralpak IA column).

  • Crystallization-induced diastereomer resolution.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Chlorosulfonic Acid Recycling : Distillation recovery reduces waste.

  • Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic coupling steps .

Q & A

Q. How can contradictory solubility data from different labs be reconciled?

  • Solubility varies with pH, ionic strength, and polymorphic forms. Standardize protocols using biorelevant media (e.g., FaSSIF/FeSSIF) and quantify dissolved species via UV-vis spectroscopy. Cross-reference with powder X-ray diffraction (PXRD) to rule out polymorphic interference .

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